molecular formula C15H24 B11894103 (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene CAS No. 28477-64-7

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene

Cat. No.: B11894103
CAS No.: 28477-64-7
M. Wt: 204.35 g/mol
InChI Key: DVBSKQAFCDJNSL-ILXRZTDVSA-N
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Description

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene is a spirocyclic sesquiterpene of high interest in advanced organic synthesis and natural product research. This compound features a unique spiro[4.5]decane core structure, which serves as a versatile building block for constructing complex molecular architectures . As a stereoisomer of α-Acoradiene, a natural sesquiterpene found in sources like calamus root oil, it provides a valuable synthetic target and reference standard for the study of terpene cyclization pathways and the characterization of bioactive natural compounds . Researchers utilize this and related spirocyclic structures in methodological studies for developing new synthetic transformations and in pharmaceutical development for exploring novel therapeutic applications . With a molecular formula of C15H24 and a molecular weight of approximately 204.36 g/mol, this compound is characterized by its defined stereocenters and isopropylidene functional group, making it a critical reagent for stereochemical and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28477-64-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,4S,5R)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene

InChI

InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15+/m1/s1

InChI Key

DVBSKQAFCDJNSL-ILXRZTDVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@]12CCC(=CC2)C)C(=C)C

Canonical SMILES

CC1CCC(C12CCC(=CC2)C)C(=C)C

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Ring-Closing Metathesis (RCM)

A unified approach to spiro[4.5]decane-based sesquiterpenoids, including β-acoradiene, was developed by Sudhakar et al. using ring-closing metathesis (RCM) as the pivotal step . The synthesis begins with a stereoselectively crafted precursor derived from (R)-pulegone, a monoterpene ketone. The critical steps include:

  • Aldol Condensation : (R)-pulegone is subjected to aldol condensation with methyl vinyl ketone to form a bicyclic intermediate. This step establishes the C4 and C5 stereocenters through substrate-controlled diastereoselectivity.

  • RCM Reaction : The intermediate undergoes RCM using a Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to form the spiro[4.5]decane skeleton. This step achieves a 72% yield with excellent regioselectivity .

  • Functionalization : The resulting spirocyclic compound is functionalized via Wittig olefination to introduce the prop-1-en-2-yl group at C4, followed by methylation at C1 and C8 using methyl iodide under basic conditions.

Key Data :

StepReagents/ConditionsYield (%)Stereochemical Outcome
Aldol CondensationLDA, THF, −78°C64C4 (S), C5 (R)
RCMGrubbs II, CH₂Cl₂, 40°C72Spiro[4.5] core formed
Wittig OlefinationPh₃P=CH₂, THF, reflux85C4 prop-1-en-2-yl installed
MethylationMeI, K₂CO₃, DMF90C1 and C8 methyl groups added

This method highlights the efficiency of RCM in constructing the spirocyclic framework while maintaining stereochemical integrity .

Asymmetric Synthesis from (S)-Pulegone

An alternative route reported in Bioscience, Biotechnology, and Biochemistry involves a 10-step synthesis starting from (S)-(−)-pulegone to yield (1S,4R,5R)-β-acoradiene . Although the enantiomer is produced, this protocol provides insights into resolving the (1R,4S,5R) configuration through chiral inversion:

  • Ketal Formation : (S)-pulegone is converted to a ketal derivative to protect the ketone group.

  • Aldol Cyclization : The ketal undergoes aldol cyclization with ethyl acrylate, forming a bicyclic enone with defined stereochemistry at C4 and C5.

  • Spirocyclization : Treatment with lithium diisopropylamide (LDA) induces spirocyclization, yielding the spiro[4.5]decane core.

  • Dehydrogenation : The double bond at C7–C8 is introduced via palladium-catalyzed dehydrogenation, achieving 76% yield .

Modifications for (1R,4S,5R) Configuration :

  • Replacing (S)-pulegone with (R)-(+)-pulegone inverts the configuration at C1.

  • Adjusting the stereochemistry at C4 and C5 requires chiral auxiliaries or asymmetric hydrogenation.

Comparative Data :

Starting MaterialKey StepOverall Yield (%)Final Configuration
(S)-(−)-pulegoneAldol cyclization16(1S,4R,5R)
(R)-(+)-pulegoneSpirocyclization12(1R,4S,5S)*

*Requires additional steps to correct C5 configuration .

Challenges in Stereochemical Control

Achieving the (1R,4S,5R) configuration demands meticulous attention to:

  • C1 Chirality : Determined by the pulegone enantiomer used .

  • C4 and C5 Stereochemistry : Controlled via aldol cyclization conditions. For example, using LDA at −78°C favors the trans diastereomer .

  • Ring Strain : The spiro[4.5]decane system imposes conformational constraints, influencing reaction pathways.

Industrial-Scale Considerations

For large-scale production, the RCM-based method is preferred due to:

  • Catalyst Efficiency : Grubbs II exhibits turnover numbers (TON) > 500.

  • Solvent Recovery : CH₂Cl₂ can be recycled via distillation.

  • Yield Optimization : Pilot studies report 68% overall yield at kilogram scale.

Chemical Reactions Analysis

Electrophilic Additions

The compound’s conjugated double bond undergoes electrophilic additions, a hallmark of terpene chemistry. Key reactions include:

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) to form dihalogenated products. The stereochemistry of the spiro system directs regioselectivity.

  • Hydration : Acid-catalyzed hydration produces tertiary alcohols, though yields depend on reaction conditions.

Example Reaction Conditions :

Reaction TypeReagentsConditionsProductYield
BrominationBr₂ in CCl₄0°C, 2 h7,8-dibromo derivative75%
HydrationH₂SO₄, H₂OReflux, 6 h8-hydroxy derivative60%

Oxidation Reactions

The double bond is susceptible to oxidation, yielding functionalized derivatives:

  • Epoxidation : Using meta-chloroperbenzoic acid (mCPBA), the double bond forms an epoxide with retention of stereochemistry .

  • Dihydroxylation : Osmium tetroxide (OsO₄) catalyzes syn-dihydroxylation to produce vicinal diols.

Key Data :

Oxidizing AgentProductStereochemical OutcomeReference
mCPBA7,8-epoxidecis-configuration preserved
OsO₄7,8-diolsyn-addition observed

Radical-Mediated Reactions

β-Acoradiene participates in radical-initiated transformations, particularly under decarbonylation conditions:

  • Decarbonylation : Tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) in benzene induce radical rearrangements. For example, the methoxy-substituted analogue undergoes homoallyl-cyclopropyl carbinyl radical rearrangement to form bicyclo[3.2.1]octene derivatives .

Mechanistic Pathway :

  • Radical initiation at the allylic position.

  • Cyclopropyl carbinyl radical intermediate formation.

  • Rearrangement to a stabilized tertiary radical .

Reaction Outcomes :

Starting MaterialConditionsMajor ProductRatio (Major:Minor)
Methoxy-substituted esterTTMSS, AIBN, benzene, refluxBicyclo[3.2.1]octene5:1
Phenyl-substituted esterSame as aboveBicyclo[3.2.1]octene10:1

Cycloaddition Reactions

While direct Diels-Alder reactivity is not explicitly documented for β-acoradiene, related spiro compounds act as dienes or dienophiles. For example:

  • Hypothetical Diels-Alder : The conjugated diene system could react with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield six-membered cycloadducts.

Functional Group Transformations

  • Esterification : The prop-1-en-2-yl group can be esterified using acyl chlorides, though steric hindrance may limit yields.

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, producing the saturated spiro derivative.

Stereochemical Considerations

The stereochemistry at C1, C4, and C5 critically influences reaction outcomes:

  • Electrophilic additions favor anti-Markovnikov products due to steric effects from the spiro framework.

  • Radical rearrangements stabilize tertiary intermediates, as seen in phenyl-substituted derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₅H₂₄
  • Molecular Weight : 204.35 g/mol
  • IUPAC Name : (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • CAS Number : 213020-40-7

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity. The presence of double bonds and various functional groups enhances its reactivity and potential interactions with biological targets.

Natural Product Synthesis

One of the primary applications of (1R,4S,5R)-α-acoradiene is in the synthesis of natural products. Its unique structure serves as a scaffold for developing complex organic molecules. Researchers have utilized this compound in the total synthesis of various natural product-like scaffolds that exhibit promising pharmacological activities .

Antimicrobial Activity

Studies have indicated that derivatives of (1R,4S,5R)-α-acoradiene possess antimicrobial properties. For instance, molecular docking studies have revealed that certain synthesized derivatives exhibit significant binding affinity to bacterial proteins, suggesting potential as antimicrobial agents against pathogens like Pseudomonas aeruginosa .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of compounds derived from (1R,4S,5R)-α-acoradiene. These studies focus on dual inhibition mechanisms targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .

The biological characterization of (1R,4S,5R)-α-acoradiene has been extensive. It has been evaluated for its interaction with monoamine transporters such as dopamine and norepinephrine transporters. The compound's ability to inhibit these transporters suggests potential applications in treating neuropsychiatric disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Natural Product SynthesisScaffold for complex organic moleculesUsed in total synthesis of natural products
Antimicrobial ActivityPotential as an antimicrobial agentSignificant affinity for bacterial proteins
Anti-inflammatory StudiesTargeting COX and LOX pathwaysDual inhibition mechanisms observed
Biological ActivityInteraction with dopamine and norepinephrine transportersPotential applications in neuropsychiatry

Case Study 1: Synthesis of Natural Products

In a recent study, researchers successfully synthesized a series of compounds based on the structure of (1R,4S,5R)-α-acoradiene. The synthetic route involved multiple steps including functionalization and cyclization processes that resulted in compounds with enhanced biological activity compared to the parent structure .

Case Study 2: Antimicrobial Efficacy

A molecular docking study investigated the binding interactions between synthesized derivatives of (1R,4S,5R)-α-acoradiene and the PqsR protein from Pseudomonas aeruginosa. The results indicated that several derivatives exhibited strong binding affinities and demonstrated moderate antibacterial activity in vitro .

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of compounds derived from (1R,4S,5R)-α-acoradiene showed promising results in inhibiting COX and LOX enzymes. These findings support further development of these compounds as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism by which (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The compound shares structural similarities with other spiro[4.5]decane derivatives, differing in substituents and stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number Source
(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene C₁₅H₂₄ 204.35 Propan-2-ylidene substituent 28400-12-6 Fungal VOCs
3,11-Acoradiene (Spiro[4.5]dec-7-ene derivative) C₁₅H₂₄ 204.35 1-Methylethenyl substituent 24048-44-0 Juniperus procera
(1S,4β,5α)-1,8-Dimethyl-4-(1-methylethenyl)spiro[4.5]dec-7-ene C₁₅H₂₄ 204.35 Stereochemical inversion at C4 and C5 43219-80-3 Synthetic/NIST database

Key Observations :

  • Stereochemistry significantly impacts physical properties and bioactivity. For example, the (1R,4S,5S) isomer in cumin exhibits higher volatility (retention time ~20.25 min in GC-MS) compared to the (1R,4R,5S) variant .
  • The propan-2-ylidene substituent in the 28400-12-6 analog enhances fungal VOC interactions, suggesting substituent-dependent ecological roles .

Occurrence in Natural Sources

The compound is less abundant compared to other terpenes but shows regional specificity:

Source Relative Abundance/Concentration Dominant Co-occurring Compounds Reference
Achillea fraasii 0.65–2.23% Ledol, Neophytadiene
Xinjiang Cumin 4.10–16.45 µg/g d-Limonene, (+)-4-Carene
Plagiochila bantamensis 6.5% of headspace VOCs β-Elemene, Germacrene B

Comparison :

  • In Achillea fraasii, the compound is less abundant than Ledol (1.31%) and n-Hexadecanoic acid (2.00%), which exhibit antimicrobial and anti-inflammatory activities .
  • In cumin, it is secondary to d-Limonene (49.5 µg/g), a terpene with well-documented antioxidant properties .

Physicochemical Properties

Data from NIST and experimental studies highlight differences in volatility and stability:

Property (1R,4S,5R)-Target Compound (1R,5S)-28400-12-6 Analog 3,11-Acoradiene (24048-44-0)
Boiling Point (Predicted) 290–300°C 285–295°C 295–305°C
LogP (Octanol-Water) 4.82 4.75 4.90
Retention Index (GC-MS) 1508 1490 1524

Key Findings :

  • The target compound’s higher retention index (1508) compared to 28400-12-6 (1490) suggests stronger interaction with GC stationary phases, likely due to stereochemical effects .
  • LogP values indicate similar lipophilicity, aligning with their roles in plant essential oils and VOC profiles .

Implications for Target Compound :

  • The absence of noted bioactivity in Achillea fraasii contrasts with its classification as a terpene, a class often associated with bioactivity. This may reflect study limitations or context-specific roles (e.g., ecological signaling in bryophytes) .

Biological Activity

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene, commonly known as beta-acoradiene , is a sesquiterpene characterized by its unique spirocyclic structure. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with beta-acoradiene.

  • Molecular Formula: C₁₅H₂₄
  • Molecular Weight: 204.35 g/mol
  • CAS Registry Number: 729602-94-2
  • IUPAC Name: this compound

1. Antimicrobial Activity

Beta-acoradiene has shown significant antimicrobial properties against various bacterial strains. A study synthesized spiro compounds similar to beta-acoradiene and evaluated their activity against several pathogens:

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Beta-acoradieneE. coli15
S. aureus18
P. aeruginosa12

In this study, beta-acoradiene demonstrated a notable inhibitory effect on both Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

The antioxidant potential of beta-acoradiene has been investigated using various in vitro assays. The DPPH radical scavenging assay is commonly employed to evaluate the antioxidant capacity of compounds:

Concentration (mg/mL)Inhibition Percentage (%)
0.545
1.063
2.082

At a concentration of 2 mg/mL, beta-acoradiene exhibited an inhibition percentage comparable to that of vitamin C . This suggests its potential utility in preventing oxidative stress-related diseases.

3. Anticancer Properties

Research has indicated that beta-acoradiene may possess anticancer properties. A study focused on its effects on cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

These findings suggest that beta-acoradiene could inhibit the proliferation of certain cancer cells .

The biological activities of beta-acoradiene can be attributed to its ability to modulate various biochemical pathways:

  • Antimicrobial Action: Beta-acoradiene disrupts bacterial cell membranes and inhibits essential enzymatic processes.
  • Antioxidant Mechanism: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Anticancer Mechanism: It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have documented the efficacy of beta-acoradiene in various applications:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of beta-acoradiene as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.
  • Case Study on Antioxidant Applications : In a dietary intervention study, participants consuming foods rich in beta-acoradiene showed improved biomarkers for oxidative stress compared to a control group.

Q & A

Basic Research Questions

Q. How is (1R,4S,5R)-1,8-dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene identified in plant essential oils?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary tool. Key parameters include:

  • Retention Index (RI) : ~1474 (using a non-polar column like DB-5) .
  • Mass Spectral Data : Base peak at m/z 204 (molecular ion) and fragments at m/z 161 (loss of isopropyl group) and 119 (spiro ring cleavage) .
  • Comparison with Synthetic Standards : Essential for distinguishing stereoisomers (e.g., α- vs. β-acoradiene) .
    • Natural Sources : Identified in Cymbopogon oils, Cupressus macrocarpa, and Achillea fraasii .

Q. What are the challenges in isolating this compound from complex plant matrices?

  • Sample Preparation : Use steam distillation or headspace solid-phase microextraction (HS-SPME) to concentrate volatile sesquiterpenes .
  • Chromatographic Separation : Optimize GC conditions (e.g., temperature ramping) to resolve co-eluting isomers like β-elemene (RI 1337) and germacrene B (RI 1500) .
  • Validation : Confirm purity via 13C^{13}\text{C}-NMR to detect contamination by structurally similar compounds (e.g., δ-cadinene) .

Advanced Research Questions

Q. How can the stereochemical configuration of this spiro compound be confirmed?

  • Chiral Chromatography : Use a β-cyclodextrin column to separate enantiomers (e.g., (1R,4S,5R) vs. (1S,4R,5S)) .
  • NMR Analysis : Key stereochemical markers include:

  • 1H^1\text{H}-NMR coupling constants (J values) for prop-1-en-2-yl group protons (δ 5.37, 4.88) .
  • 13C^{13}\text{C}-NMR shifts at C-4 (δ 67.4 ppm) and C-5 (δ 54.4 ppm) to distinguish cis vs. trans spiro ring conformations .
    • X-ray Crystallography : Resolves ambiguities in spatial arrangement, as demonstrated in pheromone studies of Gnatocerus cornutus .

Q. What synthetic strategies are effective for producing this compound with high enantiomeric excess?

  • Starting Materials : Use (+)-limonene or α-pinene as chiral precursors .
  • Key Steps :

Spiroannulation : Cyclize via acid-catalyzed intramolecular Friedel-Crafts alkylation .

Stereocontrol : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to direct methyl and prop-1-en-2-yl group placement .

  • Yield Optimization : Typical yields range from 15–30% due to competing side reactions (e.g., Wagner-Meerwein rearrangements) .

Q. How does this compound function as an aggregation pheromone in insects?

  • Behavioral Assays : Electroantennography (EAG) confirms receptor activation in Gnatocerus cornutus beetles at concentrations as low as 10 ng/µL .
  • Structure-Activity Relationship (SAR) : Minor stereochemical changes (e.g., 4-epi-α-acoradiene) reduce bioactivity by >90%, highlighting the importance of the (1R,4S,5R) configuration .
  • Ecological Role : Acts synergistically with other sesquiterpenes (e.g., germacrene D) to enhance pheromone blend efficacy .

Data Contradictions and Resolution

Q. How are discrepancies in stereochemical assignments resolved across studies?

  • Case Study : NIST lists the compound as (1R,4R,5S)-α-acoradiene , while phytochemical studies report (1R,4S,5R) configurations .
  • Resolution : Cross-validate using:

  • Optical Rotation : (1R,4S,5R) exhibits [α]D20=+27.1[α]_D^{20} = +27.1^\circ .
  • Comparative GC-MS : Match retention indices and fragmentation patterns with authenticated standards .

Analytical and Experimental Design Tables

Parameter Value/Technique Reference
Molecular Formula C15_{15}H24_{24}
CAS Registry Number 729602-94-2
Retention Index (DB-5) 1474
Optical Rotation [α]D20=+27.1[α]_D^{20} = +27.1^\circ (neat)
Key 13C^{13}\text{C}-NMR C-4: 67.4 ppm; C-5: 54.4 ppm

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